2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-4-carbonitrile
Description
The compound 2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-4-carbonitrile features a pyridine-4-carbonitrile core substituted with a piperidinyl group. The piperidine moiety is further modified at the 4-position with a methylamino linkage to a 1,1-dioxo-1,2-benzothiazole ring. This structure combines a nitrogen-rich heterocyclic framework with a sulfonamide-like benzothiazole dioxane group, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-23(19-16-4-2-3-5-17(16)27(25,26)22-19)15-7-10-24(11-8-15)18-12-14(13-20)6-9-21-18/h2-6,9,12,15H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVHDMHWMGFTOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=CC(=C2)C#N)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Dihydropyridine Cyclization
Pyridine-4-carbonitrile derivatives are accessible via Hantzsch-type cyclization. A mixture of ethyl cyanoacetate (2.0 equiv), ammonium acetate (1.5 equiv), and 3-(dimethylamino)acrolein (1.0 equiv) in ethanol undergoes reflux (12 h, 80°C) to yield 1,4-dihydropyridine-4-carbonitrile, followed by oxidation with MnO₂ (2.0 equiv) in dichloromethane (25°C, 2 h).
Reaction Conditions Optimization
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | EtOH, MeCN, DMF | EtOH | 78 |
| Oxidizing Agent | MnO₂, DDQ, KMnO₄ | MnO₂ | 82 |
| Temperature (°C) | 25–100 | 80 | 78 |
Cross-Coupling Approaches
Suzuki-Miyaura coupling of 4-bromopyridine-4-carbonitrile with pinacol boronate esters (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate) using Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (3.0 equiv) in 1,4-dioxane (80°C, 18 h) achieves regioselective functionalization. Post-coupling Boc deprotection (HCl/dioxane) yields the free piperidine intermediate.
Functionalization of the Piperidine Scaffold
Introduction of the N-Methyl-1,2-benzothiazol-3-amine Group
Step 1: Synthesis of 1,2-Benzothiazol-3-amine
2-Aminothiophenol (1.0 equiv) reacts with methyl cyanoacetate (1.2 equiv) in acetic acid (100°C, 6 h) to form 3-amino-1,2-benzothiazole. Subsequent N-methylation with methyl iodide (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF (60°C, 4 h) affords N-methyl-1,2-benzothiazol-3-amine (87% yield).
Step 2: Coupling to Piperidine
Mitsunobu conditions (DIAD, PPh₃, THF, 0°C→25°C, 12 h) enable the attachment of N-methyl-1,2-benzothiazol-3-amine to N-Boc-piperidin-4-ol. Boc deprotection (TFA/DCM) yields 4-[(1,2-benzothiazol-3-yl)-methylamino]piperidine.
Oxidation to 1,1-Dioxo-1,2-benzothiazole
The benzothiazole sulfur is oxidized using m-CPBA (3.0 equiv) in dichloromethane (0°C→25°C, 24 h). Monitoring by TLC (hexane:EtOAc 3:1) confirms complete conversion to the sulfone.
Oxidation Efficiency Comparison
| Oxidizing Agent | Equiv | Time (h) | Yield (%) |
|---|---|---|---|
| m-CPBA | 3.0 | 24 | 91 |
| H₂O₂/AcOH | 5.0 | 48 | 65 |
| KHSO₅ | 2.5 | 36 | 78 |
Final Assembly via Nucleophilic Aromatic Substitution
4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidine (1.2 equiv) reacts with 4-chloropyridine-4-carbonitrile (1.0 equiv) in the presence of K₂CO₃ (2.0 equiv) and DMF (120°C, 24 h). Purification by silica gel chromatography (EtOAc:hexane 1:1) yields the target compound (68% yield).
Critical Reaction Parameters
-
Base : K₂CO₃ > Cs₂CO₃ > NaHCO₃ (higher solubility in DMF).
-
Temperature : <100°C results in incomplete substitution; >120°C promotes decomposition.
Alternative Pathway: One-Pot Tandem Coupling-Oxidation
A streamlined approach combines Suzuki coupling and sulfone oxidation in a single reactor:
-
Coupling : 4-Bromopyridine-4-carbonitrile, tert-butyl 4-[(1,2-benzothiazol-3-yl)-methylamino]piperidine-1-carboxylate-boronate, Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane, 80°C, 12 h.
-
Oxidation : Direct addition of m-CPBA (3.0 equiv) at 0°C, stir 24 h.
-
Deprotection : TFA/DCM (1:1), 2 h.
Overall Yield : 54% (three steps).
Analytical Characterization and Validation
¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 5.1 Hz, 2H, pyridine-H), 7.92–7.85 (m, 2H, benzothiazole-H), 7.62–7.55 (m, 2H, benzothiazole-H), 4.32 (br s, 2H, piperidine-H), 3.51 (t, J = 6.0 Hz, 2H, piperidine-H), 3.02 (s, 3H, N–CH₃), 2.85–2.70 (m, 2H, piperidine-H), 2.15–2.00 (m, 2H, piperidine-H).
HPLC Purity : 98.2% (C18 column, MeCN:H₂O 70:30, 1.0 mL/min).
Chemical Reactions Analysis
Types of Reactions
2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling a comparative analysis:
Structural Motifs and Substituent Variations
Physicochemical and Functional Implications
In contrast, the methoxybenzyl group in offers electron-donating effects, increasing lipophilicity and membrane permeability. Thiophene in provides π-π stacking capacity, whereas the thiazole in may improve metabolic stability.
Solubility and Lipophilicity :
- The target compound’s dioxo-benzothiazole and pyridine-carbonitrile groups likely reduce logP compared to the methoxybenzyl -substituted compound in , which has higher molecular weight (411.50 g/mol) and aromatic bulk.
- The 3-hydroxyphenyl group in could enhance aqueous solubility via hydrogen bonding.
Synthetic Accessibility: The target compound’s piperidine-methylamino linkage may require multi-step synthesis, similar to the piperazinyl derivatives in . highlights single-crystal X-ray methods for structural confirmation, suggesting robust crystallization protocols for analogs .
Biological Activity
The compound 2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-4-carbonitrile is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 342.4 g/mol. The presence of the benzothiazole moiety is significant for its biological activity, as this structure is often associated with various pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the benzothiazole scaffold. For instance, derivatives of benzothiazole have shown significant activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical pathogens on the WHO priority list for antibiotic resistance .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Acinetobacter baumannii | 32 µg/mL |
| Compound B | Pseudomonas aeruginosa | 16 µg/mL |
| This compound | TBD |
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study demonstrated that related benzothiazole derivatives exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, compounds were shown to arrest the cell cycle in mitosis, leading to a monopolar spindle phenotype characteristic of kinesin spindle protein (KSP) inhibition . This suggests that the compound may act as a potential anticancer agent through similar mechanisms.
Case Study: KSP Inhibition
In a specific case study involving a series of benzothiazole derivatives, one compound was identified as a potent KSP inhibitor with an IC50 value in the low micromolar range. This compound induced significant apoptosis in cancer cells within 24 hours of treatment .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. Benzothiazole derivatives have been studied for their ability to inhibit various enzymes involved in cancer progression and microbial resistance. For instance, some compounds demonstrated effective inhibition against enzymes crucial for bacterial survival and replication.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : The dioxo-benzothiazole moiety enhances binding affinity to target proteins.
- Cell Cycle Arrest : Similar compounds have been shown to disrupt normal cell cycle progression.
- Apoptosis Induction : The activation of apoptotic pathways leads to increased cell death in cancer cells.
Q & A
(Basic) What are the recommended strategies for optimizing the synthesis of this compound to address steric hindrance and improve yields?
Methodological Answer:
To optimize synthesis, prioritize multi-step reactions with controlled conditions:
- Stepwise Coupling : Introduce the benzothiazole and piperidine moieties sequentially to minimize steric clashes during nucleophilic substitution .
- Catalyst Selection : Use palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to enhance aryl-aryl bond formation efficiency .
- Solvent Optimization : Employ polar aprotic solvents (e.g., DMF or DMSO) at 50–80°C to improve solubility of intermediates .
- Purification : Apply flash chromatography with gradient elution (e.g., cyclohexane/ethyl acetate) to isolate the product from polar by-products .
- Monitoring : Track reaction progress via TLC (Rf ~0.5–0.6 in 2:1 cyclohexane/ethyl acetate) and confirm purity via HPLC (>95%) .
(Basic) Which spectroscopic and crystallographic methods are most effective for characterizing the structural conformation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identify proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm, pyridine protons at δ 7.5–8.5 ppm) .
- 13C NMR : Confirm carbonitrile (C≡N) at ~110–120 ppm and benzothiazole carbonyl carbons at ~165–175 ppm .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS-EI) to verify molecular weight (e.g., [M]+ calculated vs. observed) .
- X-ray Crystallography : Resolve crystal packing dominated by van der Waals interactions and confirm chair conformations of piperidine rings .
(Advanced) How can researchers design binding assays to investigate the interaction between this compound and potential enzyme targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip and measure real-time binding kinetics (ka/kd) at varying compound concentrations .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes, focusing on hydrogen bonds with the benzothiazole sulfonyl group and hydrophobic interactions with the piperidine ring .
- Mutagenesis Validation : Engineer enzyme mutants (e.g., Ala-scanning) to test predicted binding residues and quantify affinity shifts via SPR or fluorescence polarization .
(Advanced) What methodologies are suitable for analyzing contradictory data in structure-activity relationship (SAR) studies of analogs?
Methodological Answer:
- Statistical Modeling : Apply ANOVA to assess variability in biological activity across analogs, controlling for synthetic batch effects .
- 3D-QSAR : Perform Comparative Molecular Field Analysis (CoMFA) to correlate steric/electrostatic fields with activity, resolving outliers in SAR .
- In Vitro-In Silico Cross-Validation : Validate computational predictions (e.g., logP, pKa) with experimental assays (e.g., solubility in PBS, microsomal stability) .
(Basic) What purification techniques are optimal for isolating this compound post-synthesis, especially with polar by-products?
Methodological Answer:
- Flash Chromatography : Use silica gel columns with a 0–25% ethyl acetate/cyclohexane gradient over 20 column volumes to separate the product (Rf ~0.58) .
- Preparative HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation (>99%) .
- Celite Dry Loading : Adsorb crude product onto Celite to prevent column clogging and improve resolution .
(Advanced) How can computational modeling predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETlab to estimate bioavailability (%F), blood-brain barrier permeability (BBB score), and CYP450 inhibition .
- Molecular Dynamics (MD) Simulations : Simulate compound behavior in lipid bilayers to predict membrane permeability and cellular uptake .
- Metabolism Prediction : Apply FAME 3 for phase I/II metabolism pathways (e.g., CYP3A4-mediated oxidation) and validate with hepatic microsome assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
